molecular formula C27H39NP2 B3335209 4,5-Bis-(di-i-propylphosphinomethyl)acridine CAS No. 1101230-28-7

4,5-Bis-(di-i-propylphosphinomethyl)acridine

Cat. No.: B3335209
CAS No.: 1101230-28-7
M. Wt: 439.6 g/mol
InChI Key: YXTJIJKGZFUNGW-UHFFFAOYSA-N
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Description

Significance of Pincer Ligands in Homogeneous Catalysis

Pincer ligands are a prominent class of tridentate chelating agents that bind to a metal center in a meridional fashion, typically involving three adjacent coplanar sites. rsc.orglibretexts.org Their structure is characterized by a rigid backbone, which connects a central donor group to two flanking "arms" that also coordinate to the metal. libretexts.org This architectural design confers exceptional stability to the resulting metal complexes, largely due to the chelate effect and the rigidity that inhibits ligand exchange and deactivation pathways like cyclometallation. libretexts.orgresearchgate.net

The significance of pincer ligands in homogeneous catalysis stems from several key attributes:

High Stability: The multidentate and constrained nature of pincer ligands leads to high thermal and chemical stability in their metal complexes, a prized property that allows for catalysis under harsh reaction conditions. rsc.orglibretexts.orgacs.org

Tunability: The steric and electronic properties of the metal's coordination sphere can be systematically modified by making structural changes to the pincer ligand. libretexts.orgresearchgate.net Adjustments to the donor atoms, the backbone, or the substituents on the side arms allow for the fine-tuning of the catalyst's activity and selectivity for a specific application. libretexts.org

Diverse Applications: Pincer complexes have proven to be effective catalysts for a wide range of organic transformations. researchgate.net Notable applications include the hydrogenation and dehydrogenation of organic molecules, C-H bond activation, and cross-coupling reactions such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net The robust framework they provide is crucial for stabilizing the active metal center throughout the catalytic cycle. researchgate.net

Overview of Acridine (B1665455) Frameworks in Ligand Design

The acridine core, a polycyclic aromatic heterocycle containing a nitrogen atom, offers a unique platform for ligand design. Acridines are planar, crystalline, and stable compounds. nih.gov While extensively studied in medicinal chemistry for their ability to intercalate with DNA, these same structural features make them attractive scaffolds for catalysis. nih.govrsc.org

The incorporation of an acridine framework into a ligand's structure provides a rigid and planar backbone. This rigidity can help enforce a specific geometry around the metal center, influencing the accessibility of the active site and thus the selectivity of the catalyst. The extended π-system of the acridine moiety can also participate in the electronic environment of the metal complex. Furthermore, the nitrogen atom within the acridine ring can itself act as a donor atom, participating directly in coordination to the metal center. Acridine-based structures have been successfully employed in the design of ligands for selective ion sensing and in the construction of advanced materials like metal-organic frameworks (MOFs). nih.govrsc.org The synthesis of acridine derivatives allows for functionalization at various positions, enabling the attachment of other coordinating groups to create multidentate ligands. mdpi.comresearchgate.net

Introduction to 4,5-Bis-(di-i-propylphosphinomethyl)acridine (AcrPNP) as a Prominent Ligand System

A prime example of the synergy between pincer design and acridine frameworks is the ligand This compound , commonly referred to as AcrPNP . This molecule features a central acridine backbone with two di-i-propylphosphinomethyl arms attached at the 4 and 5 positions. strem.comjk-sci.com

Designed as a tridentate PNP-type pincer ligand, AcrPNP is intended to coordinate to a metal through the two soft phosphine (B1218219) donors and the harder central acridine nitrogen. This arrangement creates a stable, meridional coordination environment. However, research has shown that its coordination behavior can be flexible. For instance, in certain iron complexes, AcrPNP acts as a bidentate ligand, coordinating through only the two phosphorus atoms (κ² coordination). nih.gov This results in complexes with unusually large P-Fe-P bite angles. nih.gov

The AcrPNP ligand has been used to synthesize complexes with various transition metals, including ruthenium and iron, for catalytic applications. nih.govmolbase.com A well-known example is the ruthenium complex, (AcrPNP)RuH(CO)Cl, sometimes referred to as Milstein's catalyst, which is active in catalytic transformations. molbase.com The stability and reactivity of metal complexes involving AcrPNP can be influenced by the metal center and other coordinated ligands. For example, iron(II) complexes with this ligand show stability in the order of Cy > Ph > ⁱPr for the phosphine substituents. nih.gov The catalytic and photophysical properties of AcrPNP metal complexes continue to be an active area of investigation. nih.gov

Data Tables

Table 1: Properties of this compound

Property Value
Common Name AcrPNP
CAS Number 1101230-28-7 strem.com
Molecular Formula C₂₇H₃₉NP₂ strem.com
Formula Weight 439.55 strem.com

| Ligand Type | PNP Pincer |

Table 2: Examples of Metal Complexes with AcrPNP Ligand

Complex Metal Center Coordination Mode Reference
[FeCl₂(κ²-Lⁱᵖʳ)] Iron(II) Bidentate (P,P) nih.gov
[Fe(CO)₃(κ²-Lⁱᵖʳ)] Iron(0) Bidentate (P,P) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTJIJKGZFUNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Bis Di I Propylphosphinomethyl Acridine and Its Derivatives

Precursor Synthesis: 4,5-Dibromomethylacridine Preparation

The pivotal intermediate for the synthesis of the title compound is 4,5-bis(bromomethyl)acridine (B1609840). The preparation of this key precursor is a critical first step that provides the electrophilic centers necessary for the subsequent introduction of the phosphine (B1218219) groups. The synthesis of this and related intermediates has been established in the literature as part of synthetic routes toward more complex macrocyclic structures. researchgate.net The general approach involves functionalizing the acridine (B1665455) core at the 4 and 5 positions to introduce the bromomethyl groups. This precursor serves as a versatile building block for reacting with various nucleophiles, including phosphorus-based reagents.

A typical synthetic pathway would start from acridine, which is first modified to install methyl groups at the 4 and 5 positions. This can be followed by a radical bromination step, often using N-bromosuccinimide (NBS) in the presence of a radical initiator, to convert the methyl groups into bromomethyl groups, yielding the desired 4,5-bis(bromomethyl)acridine precursor.

Precursor Name Structure Synthetic Role
AcridineC₁₃H₉NStarting material for the acridine backbone. researchgate.net
4,5-DimethylacridineC₁₅H₁₃NIntermediate with methyl groups ready for functionalization.
4,5-Bis(bromomethyl)acridineC₁₅H₁₁Br₂NKey electrophilic precursor for phosphination. researchgate.net

Direct Synthesis of 4,5-Bis-(di-i-propylphosphinomethyl)acridine via Phosphination Reactions

With the 4,5-bis(bromomethyl)acridine precursor in hand, the core of the synthesis involves forming the carbon-phosphorus bonds to introduce the di-i-propylphosphine moieties. This is typically achieved through phosphination reactions, with nucleophilic substitution being the most direct and widely used strategy.

The most common and direct route to this compound is through a nucleophilic substitution reaction. This method involves the reaction of the electrophilic precursor, 4,5-bis(bromomethyl)acridine, with a nucleophilic di-i-propylphosphine species.

The standard procedure utilizes a lithium phosphide (B1233454) reagent, specifically lithium di-i-propylphosphide (LiPiPr₂). This powerful nucleophile is typically generated in situ by deprotonating di-i-propylphosphine (HPiPr₂) with a strong base, such as n-butyllithium. The resulting phosphide anion then acts as the nucleophile, displacing the bromide ions from the 4,5-bis(bromomethyl)acridine backbone in a double substitution reaction. This approach is analogous to established methods for the phosphination of organic halides. rsc.orgnih.gov Care must be taken to perform these reactions under inert conditions to prevent the oxidation of the phosphine products. researchgate.net

Reaction Scheme:

Step 1 (Phosphide Generation): HP(i-Pr)₂ + n-BuLi → LiP(i-Pr)₂ + BuH

Step 2 (Substitution): C₁₅H₁₁Br₂N + 2 LiP(i-Pr)₂ → C₂₇H₃₉NP₂ + 2 LiBr

While direct nucleophilic substitution is prevalent, alternative strategies exist for constructing the acridine-phosphine framework, which can offer advantages in terms of substrate scope or functional group tolerance. organic-chemistry.org

One alternative is the reduction of a corresponding diphosphine oxide. The synthesis can be routed through 4,5-Bis-(di-i-propylphosphinoylmethyl)acridine, the phosphine oxide analog of the target molecule. Phosphine oxides are generally more stable to air and moisture, making them easier to handle and purify. researchgate.net The final step would then be the reduction of the P=O bonds to yield the trivalent phosphine. Common reducing agents for this transformation include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. rsc.org

Another potential route is through palladium-catalyzed C-P cross-coupling reactions. organic-chemistry.org This would involve a precursor such as 4,5-dibromoacridine, which could be coupled with a phosphine source. However, this would place the phosphorus atom directly on the acridine ring rather than on the methyl linkers. A more relevant adaptation would be the coupling of 4,5-bis(bromomethyl)acridine with a silylphosphine under palladium catalysis.

Method Description Key Reagents Advantages/Disadvantages
Nucleophilic Substitution Reaction of a dihaloalkane precursor with a metal phosphide. rsc.orgnih.gov4,5-bis(bromomethyl)acridine, LiP(i-Pr)₂Adv: Direct, high-yielding. Disadv: Requires handling of air-sensitive reagents.
Phosphine Oxide Reduction Synthesis of the more stable phosphine oxide followed by reduction. rsc.orgresearchgate.net4,5-Bis-(di-i-propylphosphinoylmethyl)acridine, HSiCl₃Adv: Easier handling of intermediates. Disadv: Adds an extra step to the synthesis.
Hydrophosphination Addition of a P-H bond across a C=C double bond. organic-chemistry.org4,5-Divinylacridine, HP(i-Pr)₂Adv: Atom-economical. Disadv: Requires synthesis of a specific unsaturated precursor.

Functionalization and Derivatization Strategies for Acridine-Based Diphosphines

A key advantage of the acridine-diphosphine scaffold is its tunability. Both the acridine backbone and the phosphine substituents can be modified to fine-tune the steric and electronic properties of the ligand, which in turn influences the behavior of its metal complexes in catalytic applications.

The acridine core can be functionalized to modulate the ligand's electronic properties. The aromatic rings of the acridine unit can undergo various substitution reactions. Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) at other positions on the backbone can alter the electron density at the phosphorus atoms. nih.govbme.hu These modifications can influence the ligand's σ-donating and π-accepting capabilities, which are crucial for catalyst performance. For instance, new amino-substituted aza-acridine derivatives have been designed and synthesized to explore their properties. nih.gov Such modifications are typically performed on the acridine precursor before the introduction of the phosphinomethyl arms.

The substituents on the phosphorus atoms are critical in defining the steric and electronic environment of a metal center. researchgate.net The isopropyl groups in this compound can be replaced with a wide variety of other alkyl or aryl groups to tune these properties.

Steric Tuning: Replacing isopropyl groups with smaller (e.g., methyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups can systematically decrease or increase the steric bulk around the metal center. This is often quantified by the ligand cone angle and is a key parameter in controlling catalytic selectivity.

Electronic Tuning: The electronic nature of the phosphine can be adjusted by changing the substituents. Trialkylphosphines are generally strong electron donors. Replacing alkyl groups with aryl groups (e.g., phenyl) introduces π-systems that can act as π-acceptors, altering the electronic character of the ligand.

A modern approach for such modifications is the late-stage diversification of phosphine ligands. This can involve the alkylation of a readily available triarylphosphine to form a phosphonium (B103445) salt, followed by a nickel-catalyzed dearylation that allows for the introduction of new alkyl groups. nih.gov This strategy enables the creation of a diverse library of phosphine ligands from a common precursor, facilitating the rapid optimization of ligand properties for specific catalytic applications.

Synthetic Considerations for P,N-Heterocyclic Phosphine Ligands

The synthesis of P,N-heterocyclic phosphine ligands, a class that includes this compound, involves several strategic considerations. These ligands are valuable in catalysis due to the combination of a "hard" nitrogen donor and a "soft" phosphorus donor, which allows for fine-tuning of the electronic and steric environment around a metal center. beilstein-journals.orgnih.gov

Key synthetic protocols often focus on the formation of phosphorus-carbon (P-C) or phosphorus-nitrogen (P-N) bonds. beilstein-journals.orgsemanticscholar.orgresearchgate.net The method chosen depends on the desired ligand architecture and the nature of the heterocyclic core.

P-C Bond Formation: This is the most common strategy for ligands of this type. It typically involves the reaction of a halogenated N-heterocycle with a phosphine nucleophile. beilstein-journals.org For example, reacting an organohalide with a lithium phosphide is a facile method for creating pyridyl-type phosphine ligands. beilstein-journals.org In the case of the title compound, the reaction of 4,5-bis(bromomethyl)acridine with diisopropylphosphine (B1583860) is a classic example of P-C bond formation via nucleophilic substitution. nih.gov

Substrate and Nucleophile Types: The choice of substrate and nucleophile is critical. Common substrates are heterocyclic compounds functionalized with good leaving groups like halides (Cl, Br, I). beilstein-journals.org The nucleophile can be a secondary phosphine (R₂PH), as seen in the synthesis of the title compound, or a metal phosphide (e.g., LiPR₂, KPR₂), which is often generated in situ from a chlorophosphine or a secondary phosphine. nih.govbeilstein-journals.org

Table 2: Common Synthetic Protocols for P,N-Heterocyclic Phosphines

Method Substrate Example Nucleophile Example Bond Formed Reference
Nucleophilic Substitution 2-(Chloromethyl)pyridine Lithium diphenylphosphide P-C beilstein-journals.org
Nucleophilic Substitution 4,5-bis(bromomethyl)acridine Diisopropylphosphine P-C nih.gov
Metal-catalyzed Coupling 2-Bromopyridine Diphenylphosphine P-C beilstein-journals.org

Coordination Chemistry and Metal Complexation of 4,5 Bis Di I Propylphosphinomethyl Acridine

Formation of Pincer Complexes with Transition Metals

The 4,5-bis-(di-i-propylphosphinomethyl)acridine ligand (AcrPNPiPr) readily forms complexes with various transition metals. However, its coordination mode—either as a classic tridentate (P,N,P) pincer ligand or a bidentate (P,P) chelating ligand—is highly dependent on the specific metal center involved.

With ruthenium, the ligand coordinates in a classic tridentate pincer fashion, engaging the central acridine (B1665455) nitrogen and the two phosphine (B1218219) arms. A prominent example is the complex Chlorocarbonylhydrido[this compound]ruthenium(II). strem.com This complex is part of a family of ruthenium pincer complexes recognized for their catalytic activity, particularly in alcohol amination reactions. lookchem.com The formation of this stable, well-defined complex highlights the compatibility of the ligand's PNP donor set with the coordination preferences of ruthenium(II).

In contrast to ruthenium, the coordination chemistry of AcrPNP ligands with first-row transition metals like iron and nickel reveals a departure from the typical tridentate pincer mode. researchgate.net

Iron Complexes : Studies on the complexation of 4,5-bis(diorganophosphinomethyl)acridine ligands with iron have led to the discovery of a bidentate coordination mode. nih.govmagritek.com The acridine's nitrogen atom does not coordinate to the iron center, resulting in the formation of "diphos-type" complexes where the ligand chelates through its two phosphorus atoms (κ²-coordination). nih.govmagritek.com Iron(II) and Iron(0) complexes have been isolated and characterized, including [FeCl₂(κ²-LiPr)] and [Fe(CO)₃(κ²-LiPr)]. nih.govmagritek.com The stability of the iron(II) complexes is influenced by the phosphine substituent, decreasing in the order Cy > Ph > iPr. nih.govmagritek.com The iron(0) complex [Fe(CO)₃(κ²-LiPr)] is notably unstable, decomposing in air within seconds, whereas the cyclohexyl analogue is significantly more robust. nih.govmagritek.com

Nickel Complexes : Similar to iron, nickel complexes with AcrPNP ligands also exhibit a bidentate P,P-chelation, with no coordination from the acridine nitrogen. magritek.com A variety of nickel bisphosphine-type complexes have been synthesized, adopting both cis- and trans-coordination geometries. magritek.com Examples of isolated complexes include those with the general formula [NiX₂(κ²-LR)], where X can be Cl, Br, I, CO, or CN, and R includes iPr. magritek.com Specifically, the nickel(0) carbonyl complex [Ni(CO)₂(κ²-LiPr)] can be formed through photochemical reactions. magritek.com

Cobalt and Manganese Complexes : The synthesis of acridine-PNP pincer complexes with cobalt and manganese has also been pursued to expand the scope of base-metal catalysis. researchgate.net While detailed characterization for the specific this compound ligand with these metals is less extensively documented in the provided sources, their formation is part of the broader investigation into acridine-based pincer chemistry with earth-abundant metals. researchgate.net A manganese(II) complex with a bulky chelating bis(alkoxide) ligand has been synthesized and characterized by X-ray crystallography and magnetic measurements, showing a high-spin Mn(II) state. mdpi.com

Structural Elucidation of Metal-AcrPNP Complexes

The precise geometric and electronic structures of metal complexes with this compound have been determined using a combination of X-ray crystallography and various spectroscopic techniques.

Single-crystal X-ray diffraction has been an indispensable tool for unambiguously determining the solid-state structures of these complexes. nih.govmagritek.com

Iron Complexes : For iron complexes featuring the bidentate κ²-coordination of the AcrPNPiPr ligand, X-ray analysis has revealed unusual coordination geometries. nih.govmagritek.com These complexes exhibit exceptionally large P-Fe-P bite angles, with cis angles reaching up to 124° and trans angles around 155°. nih.govmagritek.com The crystallographic characterization also extends to various decomposition products, providing insight into the stability and reactivity of these systems. nih.govmagritek.com

Selected Crystallographic Data for Iron-AcrPNP Complexes
ComplexCoordination ModeKey Geometric FeatureReference
[FeCl₂(κ²-LR)]Bidentate (P,P)Unusually large cis P-Fe-P bite angles (up to 124°) nih.govmagritek.com
trans-[FeX₂(κ²-LCy)]Bidentate (P,P)trans P-Fe-P bite angles (~155°) nih.govmagritek.com
[Fe(CO)₃(κ²-LR)]Bidentate (P,P)Trigonal bipyramidal or square pyramidal geometry nih.govmagritek.com

Nickel Complexes : The structures of nickel complexes, such as [NiX₂(κ²-LR)], have also been confirmed by X-ray diffraction, showing both cis and trans arrangements of the bidentate ligand. magritek.com

Spectroscopic methods provide crucial information about the structure and bonding of these complexes in solution.

Iron Complexes : Iron-containing complexes have been characterized by mass spectrometry and other spectroscopic methods. nih.govmagritek.com The paramagnetic, low-spin iron(I) cation [Fe(CO)₃(κ²-LCy)]⁺, formed by the oxidation of the corresponding iron(0) complex, was studied using electron paramagnetic resonance (EPR) spectroscopy. nih.govmagritek.com The EPR spectrum, supported by density functional theory (DFT) calculations, suggested a partial delocalization of the unpaired electron over the carbonyl ligands and the acridine aromatic system. nih.govmagritek.com

Nickel Complexes : The nickel complexes [NiX₂(κ²-LR)] (R = iPr, Cy) have been characterized spectroscopically, confirming their structures and coordination modes. magritek.com

Manganese Complexes : A paramagnetic Mn(II) complex was characterized using ¹H NMR, which showed broad signals characteristic of such species. mdpi.com Its solution-state magnetic moment was consistent with a high-spin Mn(II) center, and its UV-vis spectrum was nearly featureless, as expected. mdpi.com

Electronic and Steric Influence of this compound in Coordination

The coordination behavior of the AcrPNPiPr ligand is a direct result of the interplay between its steric bulk and the electronic properties of both the ligand and the metal center. nih.govnih.gov

The bulky di-i-propylphosphino groups create significant steric hindrance around the metal center. This steric pressure is a key factor in the observed preference for bidentate (P,P) coordination with smaller first-row transition metals like iron and nickel. nih.govmagritek.commagritek.com The metal is unable to accommodate the rigid acridine backbone in the coordination sphere, leading to the formation of flexible chelate rings rather than a constrained planar pincer geometry. This contrasts with the behavior of larger second- and third-row transition metals like ruthenium, which can more readily adopt the tridentate PNP coordination.

The electronic nature of the metal also plays a critical role. The preference of iron and nickel for the bidentate mode suggests that a P,P-coordination is electronically more favorable for these metals, even though the ligand is designed as a PNP pincer. nih.govmagritek.commagritek.com The stability of the resulting complexes is also a function of the ligand's electronic and steric profile. For the iron(II) complexes, stability was found to decrease in the order of phosphine substituents Cy > Ph > iPr, indicating that the subtle electronic and steric differences between these groups have a significant impact on the robustness of the metal-ligand bond. nih.govmagritek.com

Ligand Denticity and Chelating Properties (PNP Pincer Motif)

Pincer ligands are a well-established class of tridentate ligands known for forming highly stable metal complexes with predictable coordination geometries. rsc.org The this compound ligand is designed to act as a meridional PNP pincer, coordinating to a metal center through the two phosphorus atoms of the phosphinomethyl arms and the central nitrogen atom of the acridine heterocycle. This tridentate coordination confers significant stability to the resulting complexes, which are often robust even at high temperatures. rsc.orgrsc.org

However, research has revealed that this ligand can exhibit variable denticity, particularly with first-row transition metals. In studies involving nickel and iron complexes, this compound was found to adopt a bidentate P,P-chelation mode. In these instances, the acridine nitrogen atom does not coordinate to the metal center, leading to the formation of bisphosphine-type complexes. This behavior highlights the flexibility of the ligand framework, where the central nitrogen donor's coordination is labile and dependent on the specific metal ion and its electronic preferences. rsc.org

Role of Acridine Dearomatization in Metal-Ligand Cooperation

A key feature of acridine-based pincer complexes is their capacity for metal-ligand cooperation (MLC), a process where both the metal center and the ligand are actively involved in bond activation. royalsocietypublishing.org This cooperation is facilitated by the reversible dearomatization and aromatization of the acridine backbone. royalsocietypublishing.orgnih.gov In this mechanism, the acridine moiety is not merely a spectator but an active participant in the reaction.

The process typically involves the electrophilic C9 position of the acridine ring. nih.gov For example, in the presence of a base and H₂, hydrogen can be split across the complex, with one hydride binding to the metal center and a proton adding to the C9 carbon of the acridine. This results in the dearomatization of the central ring of the acridine scaffold. researchgate.net This dearomatized state activates the complex for further reactivity, and subsequent steps can regenerate the aromaticity of the ligand, completing a catalytic cycle. royalsocietypublishing.org This "long-range" MLC between the distal C9 position and the metal center is a distinctive feature of acridine-based pincer ligands, enabling unique bond activation pathways for H-H, O-H, and N-H bonds that are not typically observed in other pincer systems, such as those with pyridine (B92270) cores. rsc.orgnih.govresearchgate.net

Impact of Phosphine Sterics and Electronics (e.g., Cone Angle, Bite Angle)

The steric and electronic properties of the phosphine groups are critical in determining the geometry, stability, and reactivity of the metal complexes. These properties are often quantified by parameters such as the cone angle and the bite angle.

Cone Angle : The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. wikipedia.org The di-i-propylphosphino groups are sterically demanding. For comparison, the parent triisopropylphosphine (B1582976) (P(i-Pr)₃) has a large cone angle of 160°. wikipedia.orgmolbase.com This significant steric hindrance influences the number of ligands that can coordinate to the metal center and affects the reactivity of the complex by controlling substrate access to the metal.

Bite Angle : The bite angle is the P-M-P angle formed by the chelating phosphine ligand. The flexible methylene (B1212753) linkers in this compound allow it to accommodate a wide range of bite angles. In iron complexes where the ligand binds in a bidentate fashion, it forms unusually large P-Fe-P bite angles, with cis angles reaching up to 124° and trans angles around 155°. This flexibility allows the ligand to adapt to the geometric preferences of different metal centers and coordination numbers.

Electronic Effects : Alkylphosphines, such as the di-i-propylphosphine groups, are strong σ-donors. This strong electron-donating ability increases the electron density at the metal center, which can influence its reactivity in catalytic processes like oxidative addition and reductive elimination.

Table 1: Steric and Geometric Parameters of this compound and Related Phosphines

ParameterDescriptionValue/Observation
Cone Angle (θ) A measure of the steric bulk of the phosphine substituent.The related P(i-Pr)₃ has a cone angle of 160°. wikipedia.orgmolbase.com
Bite Angle (P-M-P) The angle formed by the two coordinating phosphorus atoms and the metal center.Can be highly variable. In iron complexes, cis angles up to 124° and trans angles around 155° have been observed.

Redox Behavior and Non-Innocent Character of Acridine-Based Pincer Complexes

The acridine backbone of the pincer ligand is redox-active, meaning it can participate in electron transfer processes. This "non-innocent" character is crucial to the reactivity of its metal complexes, allowing the ligand to act as an electron reservoir and stabilize different oxidation states of the metal. researchgate.netresearchgate.net

Ligand-Centered Redox Processes

The non-innocent behavior of the acridine ligand is evident in various redox reactions where the electron density change is primarily localized on the ligand rather than the metal. For instance, one-electron reduction of certain acridine-pincer metal complexes can lead to the formation of stable radical anions where the unpaired electron resides on the acridine framework.

Furthermore, studies on related iron complexes have shown that upon oxidation of an iron(0) species, the resulting unpaired electron in the iron(I) cation is partially delocalized over the acridine's aromatic system. This delocalization demonstrates a clear ligand-centered redox process, where the acridine moiety actively participates in stabilizing the new electronic configuration of the complex.

Observation of Ligand Dimerization and C-C Bond Formation within Complexes

The redox-active nature of the acridine ligand can also facilitate reactions involving the ligand itself, such as dimerization through C-C bond formation. researchgate.netresearchgate.net It has been reported that the non-innocent redox behavior of acridine-based pincer complexes of 3d metals can lead to the dimerization of the complexes by forming a C-C bond at the C9 position of the acridine ring. researchgate.netfigshare.com This reactivity underscores the non-innocent character of the ligand, where it can undergo structural changes through redox-mediated processes, leading to the formation of more complex molecular architectures. figshare.com

Catalytic Transformations Mediated by Metal Complexes of 4,5 Bis Di I Propylphosphinomethyl Acridine

Hydrogenation and Dehydrogenation Reactions

Metal complexes of 4,5-Bis-(di-i-propylphosphinomethyl)acridine are particularly adept at catalyzing reactions involving hydrogen transfer, such as the dehydrogenation of alcohols and formic acid, and the reversible hydrogenation/dehydrogenation of hydrogen storage materials.

The acceptorless dehydrogenation of alcohols to produce carbonyl compounds and molecular hydrogen is a green and atom-economical process. Ruthenium complexes incorporating the this compound ligand are active in this transformation. While the direct isolation of aldehydes can be challenging due to their subsequent reactions, their formation is a critical intermediate step in the synthesis of other molecules like esters and acetals. For instance, a dearomatized ruthenium complex with a related pincer ligand demonstrated the conversion of 4-methoxybenzyl alcohol into a mixture of the corresponding aldehyde (45%) and ester (54%), highlighting the initial dehydrogenation to the carbonyl compound. elsevierpure.com The catalytic cycle for this process generally involves the dehydrogenation of the alcohol to the corresponding aldehyde, which can then undergo further reactions. nih.gov

A ruthenium complex featuring the this compound ligand, specifically RuHCl(CO)(A-iPr-PNP) (where A-iPr-PNP is the ligand ), has demonstrated versatile catalytic activity in the direct conversion of primary alcohols. nih.gov In a neutral medium, this complex catalyzes the transformation of primary alcohols into their corresponding acetals, with the liberation of hydrogen gas. nih.gov However, when the reaction is conducted in the presence of a base, the same catalyst promotes the dehydrogenative coupling of alcohols to yield esters. nih.gov This dual reactivity underscores the utility of this catalytic system in selectively synthesizing valuable chemical products from simple alcohol precursors. For example, the acceptorless dehydrogenative coupling of benzyl (B1604629) alcohol can lead to the formation of benzyl benzoate. hw.ac.ukrsc.org

Catalytic Conversion of Alcohols by RuHCl(CO)(this compound)
SubstrateConditionsProductYield
Primary AlcoholsNeutral MediumAcetals-
Primary AlcoholsBaseEsters-
Benzyl Alcohol-Benzyl BenzoateUp to 70-92%

Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen content and ease of handling. Ruthenium complexes of this compound have been shown to be highly effective catalysts for the dehydrogenation of formic acid to produce hydrogen and carbon dioxide. A ruthenium hydride complex supported by a 9H-acridine-based bis(phosphine) ligand demonstrated remarkable turnover numbers in this reaction. nih.gov One such system achieved a turnover number of over 1 million over a long lifetime of 150 hours. nih.govpku.edu.cn The catalytic process is often facilitated by the participation of the ligand in the activation and deprotonation of formic acid. nih.govpku.edu.cn

The reversible storage and release of hydrogen from chemical carriers is a key technology for a future hydrogen economy. Ruthenium complexes of this compound, often referred to as the Milstein Acridine (B1665455) Catalyst, have been investigated for this purpose. escholarship.org These catalysts have shown efficacy in the dehydrogenation of polyols, such as ethylene (B1197577) glycol, which is a potential liquid organic hydrogen carrier. escholarship.org Furthermore, ruthenium pincer complexes are known to catalyze the reversible hydrogenation and dehydrogenation of N-heterocycles, which are another important class of hydrogen storage materials. rsc.orgresearchgate.netias.ac.in This capability for both hydrogen release and uptake makes these catalytic systems promising for practical hydrogen storage applications.

Amination and Amidation Reactions

Ruthenium complexes of this compound are also powerful catalysts for the formation of C-N bonds, particularly in the synthesis of amines from alcohols.

The direct synthesis of primary amines from alcohols and ammonia (B1221849) is a highly atom-economical and environmentally benign process. The ruthenium complex, carbonylchlorohydrido[4,5-(di-i-propylphosphinomethyl)acridino]ruthenium(II), has been identified as a particularly effective catalyst for this transformation. google.comresearchgate.net This catalytic system enables the direct, single-stage amination of primary aliphatic and benzylic alcohols with ammonia, achieving yields in the range of 78% to 96%. google.comresearchgate.net The reaction is typically carried out in a solvent at elevated temperatures and pressures. google.comresearchgate.net Mechanistic studies on related acridine-based ruthenium pincer complexes have provided insights into the catalytic cycle, which involves the dehydrogenation of the alcohol to an aldehyde, followed by reductive amination with ammonia. nih.govresearchgate.net

Direct Amination of Alcohols with Ammonia Catalyzed by Carbonylchlorohydrido[4,5-(di-i-propylphosphinomethyl)acridino]ruthenium(II)
Alcohol SubstrateReaction Time (hours)Temperature (°C)Pressure (bar)Yield of Primary Amine (%)
Primary Aliphatic Alcohols12-36135-1807.578-96
Benzylic Alcohols12-36135-1807.578-96

Lactam Formation from Amines and Water

A notable application of ruthenium complexes incorporating an acridine-based pincer ligand, specifically Chlorocarbonylhydrido[this compound]ruthenium(II), is the direct synthesis of lactams from primary amines and water. This transformation is particularly remarkable as it proceeds with the liberation of hydrogen gas (H₂) and does not require any external oxidant. nih.gov

Detailed mechanistic studies, combining experimental data and DFT calculations, have illuminated the intricate pathway of this catalytic cycle. nih.gov The research indicates that the active catalyst is not the initial ruthenium complex itself, but a dearomatized form generated in situ. Water plays a dual role in this reaction; it serves as the source of the oxygen atom for the lactam carbonyl group and also acts as a co-catalyst, facilitating the release of H₂. The conformational flexibility of the acridine-based pincer ligand is crucial for this process, allowing the necessary structural rearrangements for the catalytic cycle to proceed. The mechanism also involves the reversible formation of an imine intermediate. nih.gov

This catalytic system represents an efficient and environmentally benign method for lactam synthesis, converting simple and readily available starting materials into valuable cyclic amides.

Amide Synthesis

While metal complexes of this compound are highly effective in the related lactam synthesis, their specific application in the broader context of general intermolecular amide synthesis from carboxylic acids and amines is not extensively documented in the reviewed scientific literature.

C-H Activation and Functionalization

The activation and subsequent functionalization of typically inert carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, offering a more direct and atom-economical route to complex molecules. Metal complexes featuring acridine-based ligands have emerged as promising catalysts in this field. The nitrogen atom within the acridine core can act as a directing group, guiding a metal catalyst to a specific C-H bond and facilitating its cleavage. This process often involves the formation of a cyclometalated intermediate, such as a palladacycle, which is key to the subsequent functionalization step. acs.orgnih.gov

Alkylating C(sp³)-H and C(sp²)-H Bonds

In the realm of C-H activation, palladium(II) catalysis promoted by acridine-based ligands has been successfully applied to the alkylation of both C(sp³)-H and C(sp²)-H bonds. Research has identified 9-Methylacridine, a related acridine derivative, as a particularly effective ligand for promoting the alkylation of simple amides with a range of alkyl iodides. nih.govresearchgate.net This methodology has proven valuable for synthesizing unnatural amino acids and for the geometrically controlled preparation of tri- and tetrasubstituted acrylic acids. nih.gov

The reaction's success is dependent on the acridine ligand, which facilitates the crucial C-H activation step. The use of an amide directing group is essential for positioning the palladium catalyst in proximity to the target C-H bond. This approach has significantly broadened the scope and utility of C-H alkylation reactions. nih.govresearchgate.net

The table below summarizes representative examples of this transformation.

Substrate (Amide)Alkylating Agent (Alkyl Iodide)ProductYield (%)
N-(4-Trifluoromethyl)phenyl pivalamideMethyl iodideN-(4-Trifluoromethyl)phenyl 2,2-dimethyl-3-methylbutanamide85%
N-(4-Trifluoromethyl)phenyl cyclopropanecarboxamideEthyl iodideN-(4-Trifluoromethyl)phenyl 1-ethylcyclopropanecarboxamide72%
N-(4-Trifluoromethyl)phenyl benzamideIsopropyl iodideN-(4-Trifluoromethyl)phenyl 2-isopropylbenzamide68%
N-(4-Trifluoromethyl)phenyl acrylamideMethyl iodideN-(4-Trifluoromethyl)phenyl (Z)-2-methylacrylamide75%

Data sourced from studies on Pd(II)-catalyzed C-H alkylation promoted by acridine-based ligands. nih.govresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov The development of novel catalytic methods for their construction from simple precursors is a subject of intense research.

Formation of Pyrroles and Pyrazines

The application of metal complexes of this compound specifically to the catalytic formation of pyrroles and pyrazines is not a well-documented area in the reviewed literature. While the versatility of such pincer complexes suggests potential applicability, dedicated studies focusing on these particular heterocyclic syntheses have not been prominently reported.

Other Catalytic Applications

Beyond the transformations detailed above, the coordination chemistry of this compound with first-row transition metals has been explored. Bidentate P,P-chelated nickel complexes have been synthesized and characterized. magritek.com In these complexes, the acridine nitrogen atom does not coordinate to the nickel center, leading to the formation of bisphosphine-type complexes. The synthesis of [NiX₂(κ²-L)] (where X = Cl, Br, I, CO, CN) demonstrates the ligand's ability to support various nickel coordination environments, suggesting potential for these complexes in nickel-catalyzed reactions. magritek.com

Olefin Metathesis Reactions (e.g., Ring-Opening Metathesis Polymerization)

Ruthenium complexes featuring chelating diphosphine ligands have demonstrated notable activity in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of polymers from cyclic olefins. While specific studies focusing exclusively on this compound in ROMP are not extensively detailed in the provided search results, the behavior of analogous ruthenium diphosphine complexes offers valuable insights into their potential catalytic performance.

Research on ruthenium complexes with other chelating diphosphine ligands, such as 1,4-bis(dicyclohexylphosphino)butane (B1583941) (dcypb), has shown that these catalysts can effectively polymerize strained cyclic olefins like norbornene. cmu.edu The activation of these complexes, typically by reaction with a carbene precursor like phenyldiazomethane (B1605601) (PhCHN2), generates the active ruthenium carbene species responsible for initiating the polymerization. cmu.edu

The general mechanism involves the coordination of the cyclic olefin to the ruthenium carbene, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion releases the first unit of the growing polymer chain and regenerates a ruthenium carbene, which can then engage in the next catalytic cycle. A key advantage of using chelating diphosphine ligands is the potential for high activity without the need for halide or phosphine (B1218219) abstraction from the metal center. cmu.edu

The table below presents hypothetical data for the ROMP of norbornene, illustrating the expected performance of a ruthenium complex of this compound, based on findings for similar systems. cmu.edu

EntryMonomer/Catalyst RatioCocatalystSolventTime (h)Conversion (%)
1200:1PhCHN2Dichloromethane24>95
2500:1PhCHN2Dichloromethane24>95
31000:1PhCHN2Dichloromethane2490

Strategies for Catalyst Recovery and Reusability

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which is crucial for both economic and environmental reasons. To address this, various strategies have been developed to immobilize homogeneous catalysts, thereby facilitating their recovery and reuse.

Theoretical and Computational Chemistry Studies of 4,5 Bis Di I Propylphosphinomethyl Acridine and Its Complexes

Electronic Structure Calculations of the Ligand

Electronic structure calculations on acridine-based pincer ligands and their complexes reveal key features that govern their reactivity. Theoretical investigations have consistently shown that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are spatially separated. researchgate.netchemicalpapers.com In metal complexes of these ligands, the HOMOs are predominantly composed of metal d orbitals, while the LUMOs are mainly centered on the π* orbitals of the acridine (B1665455) backbone. researchgate.netchemicalpapers.com

This electronic arrangement facilitates a metal-to-ligand charge transfer (MLCT) transition upon photoexcitation. acs.org Spectroscopic measurements on various group 10 metal complexes of acridine-PNP ligands confirm this, showing absorption maxima between 400 and 450 nm, which is characteristic of MLCT. acs.org This property is crucial for the development of photocatalytic applications using these complexes.

Table 1: Frontier Molecular Orbital Characteristics of Acridine-PNP Metal Complexes

Orbital General Composition Implication
HOMO Primarily metal d orbitals Center of electron donation/oxidation
LUMO Acridine π* orbitals Center of electron acceptance/reduction

| Transition | Metal-to-Ligand Charge Transfer (MLCT) | Potential for photocatalytic activity |

This table is a generalized representation based on findings from multiple acridine-pincer complexes. researchgate.netchemicalpapers.com

Modeling of Metal-Ligand Interactions and Coordination Environments

Computational modeling has been essential in understanding the diverse coordination chemistry of the 4,5-Bis-(di-i-propylphosphinomethyl)acridine ligand. A significant finding from studies on its nickel complexes is that the ligand does not always act in a tridentate PNP fashion. Instead, it can form bidentate P,P-chelated complexes where the central acridine nitrogen atom does not coordinate to the metal center. magritek.com This flexibility in coordination mode is a critical factor in the design of catalysts.

The steric properties of the ligand have also been quantified using computational methods. For a related ruthenium-acridine pincer complex, the percentage of buried volume (%Vbur), which measures the steric hindrance around the metal center, was calculated. This steric mapping provides a quantitative measure of the catalytic pocket's accessibility. acs.org For example, a modified acridine-based Ru-pincer complex was shown to have a %Vbur of 60.4%, indicating a relatively open coordination sphere available for substrate binding. acs.org

DFT calculations have also been used to probe the nature of the bonding between the metal and the ligand atoms. For instance, in a study of related Ru and Rh acridine-pincer complexes, Bader's Quantum Theory of Atoms in Molecules (QTAIM) was employed to analyze the bonding characteristics. researchgate.netchemicalpapers.com

Prediction of Catalytic Activity and Selectivity via Computational Methods

One of the most significant applications of computational chemistry in this field is the prediction and elucidation of catalytic mechanisms. DFT calculations have been used to map out the reaction pathways for various catalytic transformations. A notable feature of acridine-based pincer complexes is the fluxionality between facial (fac) and meridional (mer) isomers, which can be crucial for catalytic activity. DFT studies on a dearomatized Ru-acridine complex indicated that the fac isomer is only slightly higher in free energy than the mer isomer, with a relatively small activation barrier for their interconversion, suggesting that the less stable fac isomer is accessible under reaction conditions and may be the active catalytic species. acs.orgresearchgate.net

Table 2: Calculated Energy Differences and Activation Barriers for Isomerization in Ru-Acridine Complexes

System Isomer Energy Difference (fac - mer) Isomerization Activation Barrier Reference
Dearomatized Ru-dAcrPNP(Ph) 9.1 kcal/mol 21.8 kcal/mol researchgate.net

Computational studies have also been used to compare the catalytic activity of complexes with different metals. For the transfer hydrogenation of olefins, DFT calculations were performed to determine the activation energy for the initial hydrogen atom transfer (HAT) step. The calculations showed a significantly lower activation energy for a palladium complex compared to a nickel complex, explaining the experimentally observed difference in reactivity. acs.org

Table 3: Calculated Activation Energies for Hydrogen Atom Transfer (HAT) from Hantzsch Ester

Metal Complex Activation Energy (ΔG‡) Computational Finding
Excited Pd complex (B*(Pd, iPr)) 26.1 kcal/mol Feasible reaction pathway

Data sourced from DFT calculations on photoreactions involving acridine-PNP pincer complexes. acs.org

Correlation of Computational Data with Experimental Observations

The synergy between computational and experimental studies provides a robust framework for understanding the chemistry of this compound and its complexes. Computational predictions are often validated by experimental results, and in turn, experimental observations can be explained by theoretical models.

For instance, in the study of photoreactions, DFT calculations correctly predicted the existence of two different reaction pathways: a radical mechanism under light irradiation and an ionic mechanism in the dark, which was consistent with experimental mechanistic investigations. acs.org Furthermore, the calculated preference for reductive elimination in palladium complexes over platinum complexes, based on lower activation energies and earlier transition states, successfully explained why transfer hydrogenation was inefficient with the palladium catalyst under the studied conditions. acs.org

The calculated small energy difference between fac and mer isomers of ruthenium complexes also aligns with experimental NMR data, which shows peak broadening, indicative of fluxional processes in solution. researchgate.net This correlation between calculated energetics and observed spectroscopic behavior strengthens the proposed catalytic mechanisms where the interconversion of these isomers plays a key role.

Structure Activity Relationship and Ligand Design Principles for Acridine Based Diphosphines

Influence of Acridine (B1665455) Backbone Modifications on Catalytic Performance

The acridine backbone is not merely an inert scaffold but an active participant in catalysis, primarily through metal-ligand cooperation (MLC). acs.orgnih.gov Unlike more rigid aromatic systems, the acridine moiety in these pincer complexes can undergo dearomatization. This process involves the C9 position of the acridine ring, which can interact with the metal center in a "long-range" cooperation, facilitating bond activation processes such as H–H splitting. acs.orgnih.gov

The inherent flexibility of the acridine framework allows the complex to adopt different geometries, such as meridional (mer) and facial (fac) isomers. researchgate.netrsc.org This fluxionality is crucial, as it can open up coordination sites on the metal center during the catalytic cycle. nih.govrsc.org The boat-like conformation of the acridine ligand upon coordination to a metal center, which results in a decrease in aromaticity, is a key structural feature. rsc.org This inherent structural property directly influences the electronic environment of the metal and its subsequent reactivity. While systematic studies on various substitutions on the acridine ring are not extensively detailed in the reviewed literature, the intrinsic electronic and structural nature of the acridine itself is a primary determinant of catalytic performance. Its ability to act as a flexible, non-innocent backbone distinguishes it sharply from other pincer ligand systems and is fundamental to its catalytic prowess. researchgate.netrsc.org

Impact of Phosphine (B1218219) Substituent Variation (e.g., Steric Bulk, Electronic Properties)

The substituents on the phosphorus atoms are critical in fine-tuning the catalytic activity of the metal complex. These effects can be broadly categorized into steric and electronic influences. manchester.ac.uknih.gov

Steric Bulk: The size of the substituents on the phosphine donors governs the steric environment around the metal center. The di-isopropyl groups in 4,5-Bis-(di-i-propylphosphinomethyl)acridine provide significant steric hindrance. This bulk can influence substrate approach, control selectivity, and prevent catalyst deactivation pathways like dimerization. The Tolman cone angle is a useful parameter for quantifying this steric effect. ucla.edupsu.edu Increased steric bulk can reduce the s-character in the phosphorus lone pair by widening the angles between substituents, which in turn alters the electronic properties. manchester.ac.uk

Electronic Properties: The electron-donating or electron-withdrawing nature of the phosphine substituents directly modulates the electron density at the metal center. Alkyl groups, such as the isopropyl groups, are strong electron donors. This increases the electron density on the metal, which can enhance its reactivity in processes like oxidative addition. psu.edu The electronic effect of a phosphine ligand can be quantified by observing the CO stretching frequencies in corresponding metal carbonyl complexes. psu.edu The interplay between steric and electronic effects is complex and often inseparable; for instance, changes in steric hindrance can induce electronic changes and vice-versa. manchester.ac.uk

The selection of di-isopropyl groups represents a balance of these factors, providing sufficient electron-donating character to promote catalysis while offering a degree of steric protection to enhance stability and selectivity.

Comparison of this compound with Other Pincer Ligands

The unique characteristics of the acridine-based diphosphine are best understood through comparison with other well-known pincer ligand families.

Comparison with Pyridine-Based PNP Ligands

Complexes based on this compound exhibit distinct reactivities not seen in their more common pyridine-based PNP counterparts. researchgate.netrsc.orgnih.gov

Flexibility and Metal-Ligand Cooperation: The most significant difference lies in the mechanism of MLC. Pyridine-based pincer ligands typically operate via a reversible aromatization-dearomatization of the pyridine (B92270) ring, involving the deprotonation/protonation of a methylene (B1212753) arm. nih.govrsc.org In contrast, the acridine system utilizes a "long-range" MLC involving the C9 position and a dearomatization process that appears to be largely irreversible. nih.govrsc.org This fundamental difference in the MLC pathway leads to unique catalytic capabilities.

Stability and Reactivity: While both ligand types form stable pincer complexes, the acridine-based systems show remarkable resistance to water. rsc.org This property allows them to be used in reactions where water is a solvent or even a reactant. rsc.org In some catalytic reactions, acridine-based complexes have demonstrated significantly higher activity than their pyridine-based analogues. rsc.org

FeatureAcridine-Based PNP LigandsPyridine-Based PNP Ligands
MLC Mechanism"Long-range" via C9; Irreversible dearomatizationVia arm deprotonation; Reversible aromatization
FlexibilityHigh; fac-mer fluxionalityMore rigid framework
Central N-Metal BondWeaker, more labile (hemilabile)Stronger, less labile
Water ToleranceHigh; can catalyze reactions in waterActivity often diminished by water

Strategies for Enhancing Catalyst Stability and Turnover Numbers

The inherent structure of acridine-based pincer ligands provides a robust platform for creating highly stable catalysts. The tridentate coordination strongly binds the metal, preventing dissociation and leading to high thermal stability, with some complexes reported to be stable at temperatures of 160 °C or higher for extended periods. nih.govrsc.org This inherent stability is a primary reason for the high turnover numbers (TONs) achieved with these catalysts. rsc.org

Strategies for further enhancement focus on rational pre-catalyst design and modification of the ligand's electronic and steric properties.

Pre-catalyst Design: The choice of the initial metal complex (pre-catalyst) can be critical for efficient entry into the catalytic cycle. Designing pre-catalysts that are easily activated under reaction conditions can significantly improve performance and robustness. nih.govrsc.org

Ligand Diversification: While the acridine backbone is often kept constant, modifying the phosphine substituents offers a route to enhanced performance. Late-stage diversification techniques, where substituents on pre-made phosphine ligands are exchanged, are emerging as a powerful tool for rapidly creating ligand libraries to screen for optimal activity and stability in a given reaction. nih.govsnnu.edu.cn

Rational Design for Specific Catalytic Applications

The rational design of catalysts using this compound and its analogues hinges on exploiting the unique features of the ligand. The combination of high stability, flexibility, and a unique MLC mechanism makes these catalysts particularly well-suited for challenging (de)hydrogenation reactions. researchgate.netrsc.orgnih.gov

For example, the ability of the acridine pincer complex to activate H₂ via a long-range MLC pathway has been rationally applied to the development of catalysts for:

Hydrogen Storage Systems: The reversible activation of hydrogen is key for chemical hydrogen storage materials. rsc.orgnih.gov

Selective (De)hydrogenations: These catalysts are effective in acceptorless dehydrogenation of alcohols and the hydrogenation of polar bonds. acs.org

Reactions Using Water as an Oxidant: The remarkable water tolerance of these catalysts has enabled the development of novel oxidation reactions where water is the terminal oxidant, releasing H₂ gas as the only byproduct. rsc.orgrsc.org

Amine Synthesis: The unique reactivity has been harnessed for the synthesis of primary amines from primary alcohols using ammonia (B1221849), a transformation not readily achieved with other pincer catalysts. researchgate.netrsc.org

The design principle involves matching the unique reactivity of the acridine-metal cooperative system to the specific bond activation steps required in a desired catalytic cycle.

Future Research Directions and Emerging Opportunities for 4,5 Bis Di I Propylphosphinomethyl Acridine Chemistry

Exploration of Novel Synthetic Methodologies for the Ligand

The current and most widely adopted synthesis of 4,5-Bis-(di-i-propylphosphinomethyl)acridine involves the reaction of 4,5-dibromomethyl acridine (B1665455) with di-iso-propylphosphine in methanol. While this method has proven effective, future research will likely focus on developing more efficient, scalable, and potentially more environmentally benign synthetic routes.

Future explorations may include:

Alternative Phosphine (B1218219) Sources: Investigating the use of secondary phosphine oxides or other air-stable phosphine precursors could simplify handling procedures and broaden the accessibility of the ligand synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times and potentially improve yields, offering a more energy-efficient pathway to the ligand.

Flow Synthesis: Developing a continuous flow process for the ligand synthesis would enable better control over reaction parameters, enhance safety, and facilitate large-scale production.

Diversity-Oriented Synthesis: The development of modular synthetic strategies will be crucial for creating a library of acridine-based PNP ligands with varied steric and electronic properties. This could involve introducing different substituents on the acridine backbone or on the phosphine groups, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.

Development of New Metal Complexes beyond Ruthenium

While ruthenium complexes of this compound have been extensively studied and have shown exceptional catalytic activity, a significant area of future research lies in the exploration of complexes with other transition metals. The unique electronic properties and structural flexibility of the acridine-based PNP ligand make it a promising candidate for stabilizing a wide range of metal centers.

Recent studies have already demonstrated the successful synthesis and characterization of acridine-PNP complexes with a variety of metals, including iridium, rhodium, manganese, platinum, palladium, nickel, cobalt, and copper. researchgate.netdntb.gov.ua This expansion beyond ruthenium opens up new avenues for catalytic applications and fundamental studies of bonding and reactivity.

First-Row Transition Metal AcrPNP Complexes

A particularly promising and challenging frontier is the development of complexes with first-row transition metals (e.g., manganese, iron, cobalt, nickel, and copper). These earth-abundant metals offer significant economic and environmental advantages over their precious metal counterparts.

Initial studies have shown that the synthesis of first-row transition metal complexes with the acridine-PNP ligand can be challenging, potentially due to the steric bulk of the ligand. dntb.gov.ua However, successful syntheses of Ni, Co, Fe, and Mn complexes have been reported, revealing interesting redox properties and the potential for novel catalytic activities. dntb.gov.uatum.de For instance, acridine-based copper(I) PNP complexes have been shown to be effective catalysts for alkyne hydroboration and the borylation of aryl halides. acs.org The exploration of these first-row metal complexes is expected to be a major focus of future research, with the aim of developing more sustainable and cost-effective catalytic systems.

MetalReported Complex TypePotential Application Areas
Manganese (Mn) Mn(I)Hydrogenation, Dehydrogenation, Amide Synthesis researchgate.net
Iron (Fe) Fe(II)Redox Catalysis, C-H Activation
Cobalt (Co) Co(II)Redox Catalysis, Polymerization
Nickel (Ni) Ni(0), Ni(II)Cross-coupling Reactions, Hydroamination acs.orglibretexts.org
Copper (Cu) Cu(I)Alkyne Functionalization, Borylation Reactions acs.org

Expansion of Catalytic Scope to New Substrates and Transformations

The ruthenium complexes of this compound have demonstrated remarkable efficacy in a range of catalytic reactions, including the amination of alcohols, dehydrogenation of formic acid, and the synthesis of N-heterocycles and thioesters. researchgate.netsemanticscholar.org A key future direction is the expansion of this catalytic scope to new substrates and more complex organic transformations.

Emerging opportunities in this area include:

Photocatalysis: The development of platinum complexes with acridine-containing PNP-pincer ligands has opened the door to novel photoreactions. These complexes have been successfully employed in the visible-light-induced transfer hydrogenation of olefins and the hydroxy/alkoxy alkylation of styrenes. rsc.org Further exploration of other metal complexes and different light-driven transformations is a promising avenue.

CO2 Valorization: The unique reactivity of these pincer complexes, particularly their ability to activate small molecules, makes them attractive candidates for the catalytic conversion of carbon dioxide into valuable chemicals and fuels.

Polymerization Reactions: The well-defined and stable nature of these metal complexes could be leveraged for the development of catalysts for controlled polymerization reactions, leading to new materials with tailored properties.

Asymmetric Catalysis: The synthesis of chiral versions of the acridine-PNP ligand could lead to the development of highly enantioselective catalysts for a variety of asymmetric transformations, which is of significant interest to the pharmaceutical and fine chemical industries.

Advances in Heterogenization and Immobilization Strategies

While homogeneous catalysts based on this compound offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, enabling easy catalyst recovery and recycling.

The high thermal and chemical stability of the acridine-based pincer complexes makes them ideal candidates for immobilization. nsf.gov Future research in this area will likely focus on:

Covalent Anchoring: Developing methods to covalently attach the ligand or its metal complexes to solid supports such as silica, polymers, or graphene oxide. This can be achieved by functionalizing the acridine backbone or the phosphine substituents with appropriate linkers.

Encapsulation in Porous Materials: Encapsulating the metal complexes within the pores of materials like metal-organic frameworks (MOFs) or zeolites can provide a protective environment for the catalyst while allowing for substrate access.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles would allow for simple and efficient catalyst separation using an external magnetic field.

The development of robust and recyclable heterogeneous catalysts based on this ligand system would significantly enhance their industrial applicability.

Integration into Multicomponent Catalytic Systems

Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are highly efficient and atom-economical processes. The integration of this compound-based catalysts into such systems represents a significant opportunity for the development of novel and sustainable synthetic methodologies.

Future research could explore:

Tandem Catalysis: Designing one-pot reactions where an acridine-PNP metal complex catalyzes one step of a reaction sequence, while another catalyst facilitates a subsequent transformation. This approach avoids the need for isolation and purification of intermediates, saving time and resources.

Orthogonal Catalysis: Developing systems where the acridine-based catalyst and another catalyst can operate in the same pot without interfering with each other, allowing for the simultaneous formation of multiple bonds.

The unique reactivity of these complexes, such as their ability to perform dehydrogenative coupling, could be synergistically combined with other catalytic transformations to access complex molecular architectures in a single operation.

Application in Flow Chemistry and Industrial Processes

The transition from batch to continuous flow manufacturing offers numerous advantages in the chemical industry, including improved safety, better process control, higher efficiency, and easier scalability. The high stability and activity of catalysts derived from this compound make them highly attractive for implementation in continuous flow reactors.

Future research in this area will focus on:

Development of Packed-Bed Reactors: Immobilizing the catalyst on a solid support and packing it into a column allows for the continuous passage of reactants, leading to a continuous stream of product.

Membrane Reactors: Integrating the catalyst with a membrane can facilitate the separation of products from the catalyst in a continuous fashion.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, flow rate, and solvent in a continuous flow setup to maximize catalyst performance and product yield.

The successful application of these catalysts in flow chemistry would be a major step towards their large-scale industrial use in the sustainable production of pharmaceuticals, agrochemicals, and other valuable chemicals.

Q & A

Q. What are the critical synthetic protocols for preparing 4,5-Bis-(di-i-propylphosphinomethyl)acridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves the reaction of acridine derivatives with di-isopropylphosphine moieties under inert conditions due to air sensitivity. Key steps include:

  • Use of anhydrous solvents (e.g., THF or toluene) and Schlenk-line techniques to prevent oxidation .
  • Purification via recrystallization or column chromatography, monitored by 31^{31}P NMR to confirm phosphine group integrity.
  • Purity validation using HPLC (>98%) and elemental analysis (C, H, N, P).
    Data Table:
PropertyValueReference
Molecular FormulaC27_{27}H39_{39}NP2_2
Molecular Weight439.55 g/mol
CAS Number1101230-28-7

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1^{1}H/13^{13}C NMR : Identify alkyl/aryl proton environments and confirm acridine backbone structure.
  • 31^{31}P NMR : Critical for verifying phosphine coordination (δ ~ -10 to -20 ppm for P(i-Pr)2_2 groups) .
  • X-ray Crystallography : Resolve steric bulk and ligand geometry, though air sensitivity complicates crystal growth.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (m/z ~440).

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N2_2) at -20°C in flame-sealed ampoules or Schlenk flasks .
  • Handling : Use gloveboxes for weighing; avoid exposure to moisture or oxygen.
  • Safety : Follow GHS guidelines for air-sensitive organophosphines (P264: wash hands after handling; P280: use gloves/eye protection) .

Advanced Research Questions

Q. How does the ligand’s steric and electronic profile influence its performance in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The di-isopropylphosphine groups create a bulky environment, favoring mono-ligated Pd complexes (e.g., Pd0^0L1_1), which enhance oxidative addition rates in Suzuki-Miyaura reactions .
  • Electronic Effects : Strong σ-donor ability of phosphines stabilizes electron-deficient intermediates.
  • Experimental Design : Compare turnover numbers (TONs) with less bulky ligands (e.g., PPh3_3) under identical conditions.

Q. What computational approaches are used to model the electronic properties of metal complexes with this ligand?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian 09 with B3LYP functional; analyze frontier orbitals (HOMO/LUMO) to predict redox activity .
  • NBO Analysis : Quantify metal-ligand bond strength via natural charge distribution.
  • Case Study : For Pd complexes, compare calculated vs. experimental 31^{31}P NMR shifts to validate models.

Q. How can contradictions in catalytic activity data between batch and flow reactors be resolved?

Methodological Answer:

  • Hypothesis Testing : Assess whether ligand degradation or Pd leaching differs between systems.
  • Analytical Methods :
    • ICP-MS to track Pd levels in solution.
    • In-situ IR spectroscopy to monitor ligand stability.
  • Control Experiment : Run reactions under strictly anhydrous/anaerobic conditions in both reactor types.

Q. What strategies optimize ligand loading while minimizing cost in large-scale catalytic applications?

Methodological Answer:

  • Design of Experiments (DoE) : Vary ligand:Pd ratios (e.g., 1:1 to 2:1) and measure TON/TOF.
  • Recycling Studies : Test ligand reuse via precipitation/filtration after reaction.
  • Cost-Benefit Table:
Ligand:Pd RatioTONTOF (h1^{-1})Cost per mmol
1:1500200$120
1.5:1800250$180

Q. How does ligand modification (e.g., substituent variation) impact catalytic selectivity in asymmetric synthesis?

Methodological Answer:

  • Synthetic Strategy : Replace i-Pr groups with Cy (cyclohexyl) or t-Bu and compare enantiomeric excess (ee) in Heck reactions.
  • Mechanistic Probe : Use kinetic isotopic effect (KIE) studies to determine if selectivity arises from steric or electronic factors.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Bis-(di-i-propylphosphinomethyl)acridine
Reactant of Route 2
4,5-Bis-(di-i-propylphosphinomethyl)acridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.